Bienvenue dans la boutique en ligne BenchChem!

Nifurtimox

Chagas disease adverse events tolerability

Nifurtimox (NFX, Lampit) is a nitrofuran-derived antiprotozoal agent and one of only two frontline drugs approved for treating Chagas disease (American trypanosomiasis) caused by Trypanosoma cruzi. It functions as a prodrug requiring bioactivation by parasite type I nitroreductase (TcNTR), an enzyme with no human homolog, to generate toxic intermediates and reactive oxygen species that induce DNA damage and parasite death.

Molecular Formula C10H13N3O5S
Molecular Weight 287.29 g/mol
CAS No. 23256-30-6
Cat. No. B1683997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifurtimox
CAS23256-30-6
SynonymsBayer 2502
Lampit
Nifurtimox
Molecular FormulaC10H13N3O5S
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+
InChIKeyARFHIAQFJWUCFH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nifurtimox (CAS 23256-30-6): Antitrypanosomal Nitrofuran for Chagas Disease Treatment and Procurement


Nifurtimox (NFX, Lampit) is a nitrofuran-derived antiprotozoal agent and one of only two frontline drugs approved for treating Chagas disease (American trypanosomiasis) caused by Trypanosoma cruzi [1]. It functions as a prodrug requiring bioactivation by parasite type I nitroreductase (TcNTR), an enzyme with no human homolog, to generate toxic intermediates and reactive oxygen species that induce DNA damage and parasite death [2]. Nifurtimox is active against all three T. cruzi life cycle stages—epimastigotes, amastigotes, and trypomastigotes—and demonstrates an elimination half-life of 2.4–3.6 hours [2]. The compound exhibits food-dependent bioavailability enhancement, with Cmax and AUC increases of 68% and 71% respectively under high-fat meal conditions [2].

Nifurtimox vs. Benznidazole and Other Nitroheterocyclics: Critical Selection Factors for Chagas Disease Therapy


Despite sharing a common nitroheterocyclic prodrug scaffold and nitroreductase-dependent activation mechanism, nifurtimox cannot be considered interchangeable with benznidazole or experimental candidates like fexinidazole. Clinically, nifurtimox and benznidazole exhibit divergent adverse event profiles, severity, duration, and tolerability patterns that directly impact patient adherence and treatment completion [1]. In vitro susceptibility data from multiple T. cruzi strain panels demonstrate that nifurtimox consistently exhibits lower IC50 values than benznidazole against epimastigotes and amastigotes, indicating higher intrinsic antiparasitic potency [2]. Furthermore, nifurtimox demonstrates distinct organ-specific cytotoxicity profiles—greater toxicity in H9c2 cardiac cells compared to allopurinol's preferential hepatotoxicity—with implications for patient stratification [3]. Resistance mechanisms, while overlapping due to shared nitroreductase activation, show strain-specific variation; cross-resistance is not universal, supporting the clinical practice of switching between nifurtimox and benznidazole when one is poorly tolerated [4]. The following quantitative evidence substantiates these differentiation dimensions.

Quantitative Differentiation of Nifurtimox: Comparative Efficacy, Tolerability, and Selectivity Evidence


Nifurtimox Exhibits Significantly More Severe and Longer Adverse Events Than Benznidazole in Chagas Disease Therapy

In a comparative observational study of 236 patients (121 BZN, 115 NFX) in indigenous Colombian communities, nifurtimox demonstrated significantly higher adverse event burden compared to benznidazole. At least one adverse event occurred in 84% of NFX patients versus 65% of BZN patients [1]. Adverse event intensity was significantly more severe for NFX (mean 2.1, SD 0.58) than BZN (mean 1.1, SD 0.38) on a standardized intensity scale, p<0.001 [1]. Adverse event duration was also significantly longer for NFX (mean 1.7 days, SD 1.5) compared to BZN (mean 0.7 days, SD 1.4), p<0.001 [1]. Only 31% of NFX adverse events resolved within one day compared to 69% for BZN [1]. Treatment discontinuations due to adverse events occurred only in the NFX group (n=2) [1].

Chagas disease adverse events tolerability comparative clinical trial

Nifurtimox Demonstrates Superior In Vitro Potency Against T. cruzi Epimastigotes Compared to Benznidazole and Posaconazole

In a comprehensive in vitro susceptibility assessment of 40 cloned T. cruzi strains isolated from Paraguay, nifurtimox exhibited greater potency than both benznidazole and the triazole posaconazole. The study evaluated epimastigote-stage parasites in LIT culture medium with triplicate assays across multiple drug concentrations [1]. Overall, the isolates were significantly more susceptible to nifurtimox than to benznidazole and posaconazole [1]. Strain stratification identified three distinct susceptibility groups (A, B, C) for nifurtimox and posaconazole (p<0.0001), but only two groups (A, B) for benznidazole (p<0.0001), indicating differential sensitivity patterns across T. cruzi populations [1].

Trypanosoma cruzi in vitro susceptibility IC50 drug screening

Nifurtimox Exhibits Cardiac Cell-Selective Toxicity Distinct from Other Antitrypanosomal Candidates

A comparative cytotoxicity evaluation using H9c2 cardiomyoblasts and HepG2 hepatocytes revealed compound-specific toxicity profiles among antitrypanosomal agents. Nifurtimox induced greater toxicity in H9c2 cardiac cells compared to other agents tested [1]. In contrast, allopurinol was significantly more toxic for HepG2 liver cells [1]. Fexinidazole-sulfone (the active metabolite of fexinidazole) demonstrated low interference with viability of both cell types, with significant reduction only from 1 mM onwards [1]. Amiodarone exhibited concentration- and time-dependent toxic effects with CC50 values ranging from 15 μM to 41 μM [1]. Parasite infection (T. cruzi Y strain) did not significantly influence the viability profile of treated cells, likely due to the anti-T. cruzi activity of the drugs at evaluated concentrations [1].

cytotoxicity H9c2 cardiac cells drug safety in vitro toxicology

Nifurtimox Pediatric Formulation Demonstrates Quantified Seronegative Conversion in Phase III CHICO SECURE Trial

The CHICO SECURE phase III prospective, historically controlled trial evaluated a dedicated pediatric nifurtimox formulation in 330 children aged 0–17 years with Chagas disease across 25 sites in Argentina, Bolivia, and Colombia [1][2]. At 4-year follow-up, seronegative conversion was achieved in 16 of 197 patients (8.12%) in the 60-day regimen and 8 of 98 patients (8.16%) in the 30-day regimen [1]. The corresponding incidence rates per 100 patients/year of seronegative conversion were 2.12 (95% CI: 1.21–3.45) for the 60-day regimen and 2.11 (95% CI: 0.91–4.16) for the 30-day regimen [1]. Superiority of the 60-day regimen was confirmed by the lower limit of the 95% CI exceeding 0%, the historical placebo control conversion rate [1]. Children aged <2 years at baseline were significantly more likely to achieve seronegative conversion than older children [1]. At annual follow-up visits, >90% of evaluable patients had persistently negative qPCR results for T. cruzi DNA, with no treatment-related adverse events documented [1].

pediatric Chagas disease seronegative conversion phase III clinical trial age-stratified efficacy

Nifurtimox Pharmacokinetics: Food-Dependent Bioavailability and Short Half-Life Differentiate from Benznidazole

Nifurtimox exhibits a short elimination half-life of 2.4–3.6 hours (12–37% CV), necessitating three-times-daily dosing [1]. In contrast, benznidazole has a longer half-life of approximately 12 hours, permitting twice-daily administration [2]. Nifurtimox bioavailability is significantly enhanced by food: a single 120 mg oral dose administered with a high-fat meal (800–1000 calories, approximately 60% fat) increased Cmax by 68% and AUC by 71% compared to fasted conditions, with Tmax prolonged by 1 hour [1]. Nifurtimox metabolism is primarily mediated by nitroreductases, not cytochrome P450 enzymes; the compound is not a substrate, inhibitor, or inducer of CYP enzymes [1]. Two major pharmacologically inactive metabolites have been identified: M-4 (rearranged cysteine conjugate, half-life ~28 hours) and M-6 (hydrolytic cleavage product, half-life ~10 hours) [1]. Plasma protein binding is 42% [1]. Nifurtimox crosses the blood-brain barrier and placental barrier [1].

pharmacokinetics bioavailability half-life food effect metabolism

Nifurtimox Shows Differential Efficacy Across T. cruzi Strains and Life Cycle Stages Compared to Benznidazole

In vitro susceptibility testing of eight Colombian T. cruzi strains and three reference strains (Esmeraldo, SilvioX10, Y) evaluated against nifurtimox and benznidazole demonstrated strain-dependent activity patterns. Intracellular amastigotes were more susceptible to nifurtimox than to benznidazole across the strain panel [1]. Notable differences in benznidazole activity between T. cruzi strains were observed, whereas nifurtimox showed more consistent potency across the tested isolates [1]. Both reference drugs were less potent than miltefosine, which exhibited IC50 values of 0.08–0.63 μM and IC90 values of 0.21–2.21 μM against intracellular amastigotes [1].

Trypanosoma cruzi strain susceptibility amastigote in vitro activity

Nifurtimox Procurement and Research Applications: Evidence-Based Use Cases


Pediatric Chagas Disease Treatment Programs in Endemic Regions

Nifurtimox is the only agent with an FDA-approved pediatric formulation specifically developed and clinically validated for Chagas disease treatment in children aged 0–17 years [7]. The CHICO SECURE phase III trial demonstrated 8.12% seronegative conversion at 4-year follow-up with the 60-day age- and weight-adjusted regimen (10–20 mg/kg/day for <12 years/<40 kg; 8–10 mg/kg/day for ≥12 years/≥40 kg), with superiority confirmed against historical placebo controls and no treatment-related adverse events documented [7]. Procurement for pediatric Chagas programs should prioritize the 60-day regimen based on confirmed efficacy and safety data, and account for the three-times-daily dosing schedule dictated by nifurtimox's 2.4–3.6 hour half-life [6].

Reference Standard for In Vitro T. cruzi Drug Screening and Susceptibility Testing

Nifurtimox consistently demonstrates higher in vitro potency than benznidazole and posaconazole against both epimastigote and amastigote T. cruzi stages, with more consistent activity across genetically diverse strains [7][6]. This profile makes nifurtimox an essential reference compound for: (1) establishing baseline susceptibility in novel drug screening campaigns; (2) validating assay systems for antiparasitic activity; and (3) monitoring for potential resistance emergence in clinical isolates. Research procurement should specify nifurtimox with documented lot-to-lot consistency in IC50 values for reliable cross-study comparisons.

Alternative Therapy Following Benznidazole Intolerance or Hypersensitivity

Clinical guidelines support switching to nifurtimox when benznidazole must be discontinued due to adverse reactions [7]. While nifurtimox exhibits higher overall adverse event frequency (84% vs. 65%), intensity (2.1 vs. 1.1 on severity scale), and duration (1.7 vs. 0.7 days) compared to benznidazole [6], the distinct adverse event profiles—gastrointestinal and neuropsychiatric predominance for nifurtimox versus dermatological for benznidazole—allow for patient-specific therapy selection [6]. Procurement for clinical settings should maintain adequate stock of both agents to enable therapy switching, with nifurtimox requiring more intensive patient monitoring resources.

Pharmacokinetic Studies Requiring CYP-Independent Metabolism

Nifurtimox is uniquely suitable for research applications requiring a nitroaromatic prodrug that does not interact with cytochrome P450 enzymes. The compound is not a substrate, inhibitor, or inducer of CYP enzymes, nor does it interact with major drug transporters (P-gp, BCRP, OATP, MATE, OAT, OCT2) [7]. This metabolic profile distinguishes nifurtimox from benznidazole and makes it valuable for: (1) combination therapy studies where CYP-mediated drug-drug interactions must be avoided; (2) in vitro metabolism investigations focusing on nitroreductase-dependent activation; and (3) pharmacokinetic modeling in patients with complex medication regimens. Procurement for such studies should verify the absence of CYP-inhibiting impurities.

Quote Request

Request a Quote for Nifurtimox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.